Hexylphosphonic acid (S)-2-methyl-3-phenylpropyl ester

Description

It is a member of the NaZn13-type compounds, specifically La(Fe,Al)13, which exhibits abnormal thermal expansion properties . This compound is known for its pronounced negative thermal expansion or zero thermal expansion behavior, making it a subject of extensive research.

Properties

Molecular Formula |

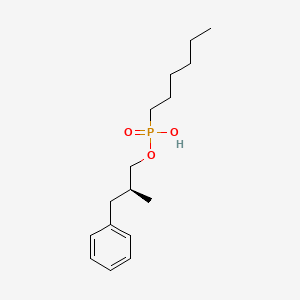

C16H27O3P |

|---|---|

Molecular Weight |

298.36 g/mol |

IUPAC Name |

hexyl-[(2S)-2-methyl-3-phenylpropoxy]phosphinic acid |

InChI |

InChI=1S/C16H27O3P/c1-3-4-5-9-12-20(17,18)19-14-15(2)13-16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,17,18)/t15-/m0/s1 |

InChI Key |

MMTDYBZZRYOMFD-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCP(=O)(O)OC[C@@H](C)CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCP(=O)(O)OCC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AAL-13 involves the combination of lanthanum, iron, and aluminum in specific proportions. The cubic NaZn13-type La(Fe,Al)13 compounds are synthesized through a solid-state reaction method. The starting materials, typically lanthanum oxide, iron powder, and aluminum powder, are mixed in stoichiometric ratios and subjected to high-temperature treatment in a vacuum or inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of AAL-13 can be scaled up using similar solid-state reaction methods. The process involves the use of large-scale furnaces and precise control of temperature and atmosphere to ensure the purity and consistency of the final product. The optimization of the proportion of iron and aluminum is crucial to achieve the desired thermal expansion properties .

Chemical Reactions Analysis

Types of Reactions

AAL-13 undergoes various chemical reactions, including:

Oxidation: When exposed to oxygen, AAL-13 forms a protective layer of aluminum oxide, which prevents further oxidation.

Substitution: The compound can undergo substitution reactions where one of the metal components is replaced by another metal, altering its properties.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal salts or other metal-containing compounds in a suitable solvent.

Major Products Formed

Oxidation: Aluminum oxide, lanthanum oxide, and iron oxide.

Reduction: Elemental lanthanum, iron, and aluminum.

Substitution: Modified NaZn13-type compounds with different metal compositions.

Scientific Research Applications

AAL-13 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of AAL-13 is primarily related to its thermal expansion properties. The compound exhibits negative thermal expansion due to the magnetovolume effect, where the volume of the material changes in response to magnetic field variations . This effect is influenced by the proportion of iron and aluminum in the compound, which can be optimized to achieve the desired thermal behavior .

Comparison with Similar Compounds

Similar Compounds

La(Fe,Co,Al)13: Similar to AAL-13 but with cobalt substitution, which also exhibits controllable negative thermal expansion.

La(Fe,Si)13: Another similar compound with silicon substitution, known for its magnetic properties.

Uniqueness of AAL-13

AAL-13 is unique due to its pronounced negative thermal expansion and the ability to optimize its thermal properties by adjusting the proportion of iron and aluminum. This makes it particularly valuable for applications requiring precise control of thermal expansion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.